![molecular formula C16H32N2O6 B12566895 4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane CAS No. 144084-65-1](/img/structure/B12566895.png)
4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane is a complex organic compound known for its unique cage-like structure. This compound is part of the cryptand family, which are known for their ability to form stable complexes with metal ions. The structure of this compound consists of a bicyclic framework with multiple oxygen and nitrogen atoms, making it an excellent ligand for various applications.
Preparation Methods
The synthesis of 4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane typically involves the reaction of ethylene glycol derivatives with nitrogen-containing compounds under controlled conditions. One common method involves the use of ethylene glycol and diethanolamine in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions, followed by purification through recrystallization.
Industrial production methods for this compound are similar but often involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of carbonyl-containing products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the compound can be substituted with other nucleophiles such as halides or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions
Biology: The compound is used in the study of biological systems, particularly in the investigation of metal ion transport and storage within cells.
Medicine: Research is ongoing into the potential use of this compound in drug delivery systems, where its ability to form stable complexes with metal ions can be leveraged to transport therapeutic agents.
Industry: In industrial applications, it is used as a complexing agent in various processes, including the purification of metals and the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane involves its ability to form stable complexes with metal ions. The multiple oxygen and nitrogen atoms in its structure act as donor sites, coordinating with metal ions to form strong bonds. This complexation can influence various molecular targets and pathways, including catalytic processes and ion transport mechanisms.
Comparison with Similar Compounds
4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane is unique compared to other similar compounds due to its specific structure and the arrangement of donor atoms. Similar compounds include:
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane:
5,6-Benzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacos-5-ene: This compound includes a benzene ring in its structure, which can influence its chemical reactivity and complexation behavior.
The uniqueness of 4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[87
Properties
CAS No. |
144084-65-1 |
|---|---|
Molecular Formula |
C16H32N2O6 |
Molecular Weight |
348.43 g/mol |
IUPAC Name |
4,7,13,15,20,22-hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane |
InChI |
InChI=1S/C16H32N2O6/c1-7-19-13-14-20-8-2-18-5-11-23-15-21-9-3-17(1)4-10-22-16-24-12-6-18/h1-16H2 |
InChI Key |
YBNBMVDBAHLHRM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCN2CCOCOCCN1CCOCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



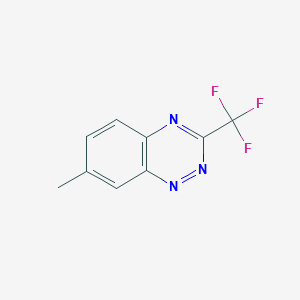
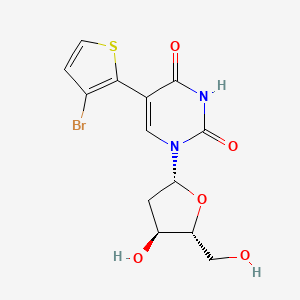
![2,2'-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B12566831.png)
![[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol](/img/structure/B12566832.png)
![1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B12566840.png)
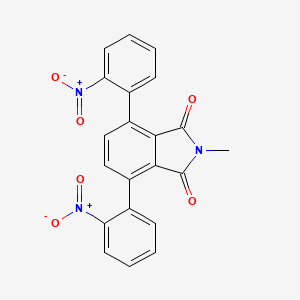
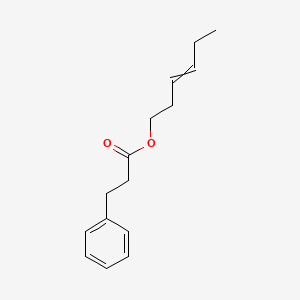
![Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B12566854.png)
![2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol](/img/structure/B12566864.png)
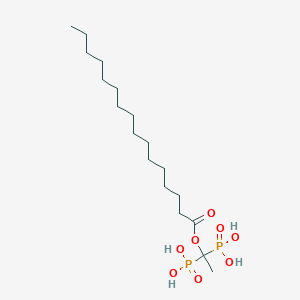
![2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol](/img/structure/B12566875.png)
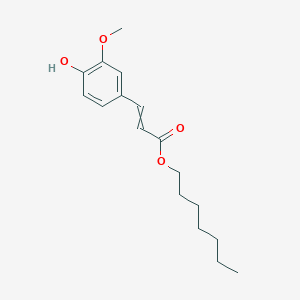
![4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol](/img/structure/B12566887.png)
